molecular formula C15H10ClNO2 B12896614 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one CAS No. 123476-71-1

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B12896614
CAS No.: 123476-71-1
M. Wt: 271.70 g/mol
InChI Key: VAMCWKLKPVSATP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-phenylisoxazol-5(4H)-one is unique due to its isoxazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

123476-71-1

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C15H10ClNO2/c16-12-8-6-11(7-9-12)14-13(15(18)19-17-14)10-4-2-1-3-5-10/h1-9,13H

InChI Key

VAMCWKLKPVSATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NOC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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